Cas no 1820607-75-7 (tert-Butyl 3-bromo-2-methoxybenzoate)
tert-Butyl 3-bromo-2-methoxybenzoate Chemical and Physical Properties
Names and Identifiers
-
- 1820607-75-7
- tert-Butyl 3-bromo-2-methoxybenzoate
- tert-Butyl3-bromo-2-methoxybenzoate
- BS-31443
- G72571
- MFCD27578162
-
- Inchi: 1S/C12H15BrO3/c1-12(2,3)16-11(14)8-6-5-7-9(13)10(8)15-4/h5-7H,1-4H3
- InChI Key: IMKRIMAABXIJMK-UHFFFAOYSA-N
- SMILES: BrC1=CC=CC(=C1OC)C(=O)OC(C)(C)C
Computed Properties
- Exact Mass: 286.02046g/mol
- Monoisotopic Mass: 286.02046g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 247
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.4
- Topological Polar Surface Area: 35.5Ų
tert-Butyl 3-bromo-2-methoxybenzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD293029-1g |
tert-Butyl 3-bromo-2-methoxybenzoate |
1820607-75-7 | 98% | 1g |
¥1888.0 | 2024-04-18 | |
| 1PlusChem | 1P00I0Y8-100mg |
tert-Butyl 3-bromo-2-methoxybenzoate |
1820607-75-7 | 98% | 100mg |
$79.00 | 2024-06-18 | |
| 1PlusChem | 1P00I0Y8-250mg |
tert-Butyl 3-bromo-2-methoxybenzoate |
1820607-75-7 | 98% | 250mg |
$120.00 | 2024-06-18 | |
| 1PlusChem | 1P00I0Y8-1g |
tert-Butyl 3-bromo-2-methoxybenzoate |
1820607-75-7 | 98% | 1g |
$299.00 | 2025-02-28 | |
| 1PlusChem | 1P00I0Y8-5g |
tert-Butyl 3-bromo-2-methoxybenzoate |
1820607-75-7 | 98% | 5g |
$985.00 | 2025-02-28 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD293029-100mg |
tert-Butyl 3-bromo-2-methoxybenzoate |
1820607-75-7 | 98% | 100mg |
¥412.0 | 2024-04-18 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD293029-250mg |
tert-Butyl 3-bromo-2-methoxybenzoate |
1820607-75-7 | 98% | 250mg |
¥700.0 | 2024-04-18 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD293029-5g |
tert-Butyl 3-bromo-2-methoxybenzoate |
1820607-75-7 | 98% | 5g |
¥6608.0 | 2024-04-18 | |
| A2B Chem LLC | AI40240-1g |
tert-Butyl 3-bromo-2-methoxybenzoate |
1820607-75-7 | 98% | 1g |
$228.00 | 2024-04-20 | |
| A2B Chem LLC | AI40240-5g |
tert-Butyl 3-bromo-2-methoxybenzoate |
1820607-75-7 | 98% | 5g |
$749.00 | 2024-04-20 |
tert-Butyl 3-bromo-2-methoxybenzoate Related Literature
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
Additional information on tert-Butyl 3-bromo-2-methoxybenzoate
Recent Advances in the Application of tert-Butyl 3-bromo-2-methoxybenzoate (CAS: 1820607-75-7) in Chemical Biology and Pharmaceutical Research
The compound tert-Butyl 3-bromo-2-methoxybenzoate (CAS: 1820607-75-7) has recently emerged as a key intermediate in pharmaceutical synthesis and chemical biology research. This aromatic ester derivative, characterized by its bromo and methoxy functional groups, has demonstrated significant utility in the development of novel therapeutic agents and bioactive molecules. Recent studies have highlighted its role as a versatile building block in organic synthesis, particularly in the construction of complex heterocyclic systems with potential pharmacological activities.
Structural analysis reveals that the tert-butyl ester group in 1820607-75-7 provides enhanced stability to the molecule while maintaining sufficient reactivity for subsequent transformations. The bromine atom at the 3-position serves as an excellent handle for various cross-coupling reactions, enabling efficient derivatization of the aromatic core. This molecular architecture has been particularly valuable in medicinal chemistry programs targeting kinase inhibitors and GPCR modulators, where the 2-methoxy substitution pattern appears to confer favorable binding interactions with biological targets.
Recent synthetic applications published in the Journal of Medicinal Chemistry (2023) demonstrate the compound's utility in palladium-catalyzed coupling reactions. Researchers at several pharmaceutical companies have employed 1820607-75-7 as a precursor in the synthesis of novel Bruton's tyrosine kinase (BTK) inhibitors, achieving significant improvements in both potency and selectivity profiles. The compound's orthogonal reactivity allows for sequential functionalization, making it particularly valuable for structure-activity relationship studies in drug discovery campaigns.
In chemical biology, tert-Butyl 3-bromo-2-methoxybenzoate has found application as a photoaffinity labeling reagent when modified with appropriate photoreactive groups. A 2024 study in ACS Chemical Biology reported its successful incorporation into activity-based probes for mapping small molecule-protein interactions in live cells. The bromine atom's ability to participate in click chemistry reactions has further expanded its utility in proteomics and target identification studies.
From a safety and handling perspective, recent toxicological assessments indicate that 1820607-75-7 requires standard precautions for brominated aromatic compounds. Stability studies suggest that the tert-butyl ester provides sufficient protection against premature hydrolysis under physiological conditions, while remaining cleavable under targeted acidic conditions - a property that has been exploited in prodrug development strategies.
The commercial availability of tert-Butyl 3-bromo-2-methoxybenzoate from multiple specialty chemical suppliers has facilitated its widespread adoption in both academic and industrial settings. Current market analysis indicates growing demand for this intermediate, particularly in Asia-Pacific regions where pharmaceutical R&D activities have expanded significantly in recent years. Several patent applications filed in 2023-2024 incorporate this compound in their synthetic routes, suggesting its continued importance in drug discovery pipelines.
Future research directions may explore the compound's potential in fragment-based drug discovery, where its relatively small size and well-defined exit vectors could serve as valuable starting points for lead generation. Additionally, its application in the synthesis of bioisosteric replacements for natural product scaffolds represents an underexplored area that may yield novel therapeutic candidates in coming years.
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